![molecular formula C20H14O3 B14686003 1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one CAS No. 28853-23-8](/img/structure/B14686003.png)
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a hydroxyphenylmethyl group attached to it, which contributes to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxybenzyl alcohols with phthalic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the xanthene core.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Applications De Recherche Scientifique
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and a pH indicator due to its ability to emit light upon excitation.
Biology: Employed in the study of cellular processes and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of dyes, pigments, and optical brighteners.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Used in histology for staining tissues.
Uniqueness
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydroxyphenylmethyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
28853-23-8 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
1-[(2-hydroxyphenyl)methyl]xanthen-3-one |
InChI |
InChI=1S/C20H14O3/c21-16-10-15(9-13-5-1-3-7-18(13)22)17-11-14-6-2-4-8-19(14)23-20(17)12-16/h1-8,10-12,22H,9H2 |
Clé InChI |
SJXMNRMVCVYNCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=CC(=O)C=C3O2)CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
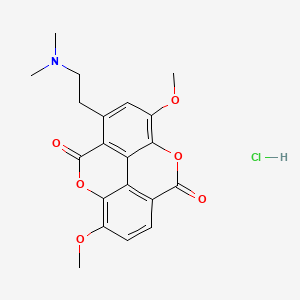
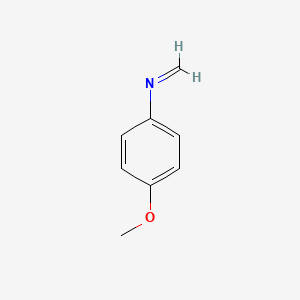
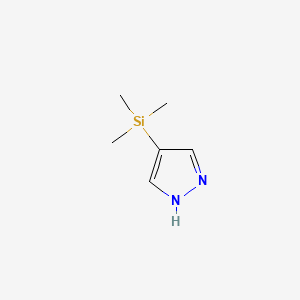
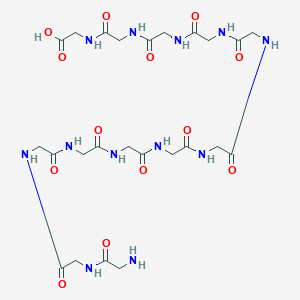
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

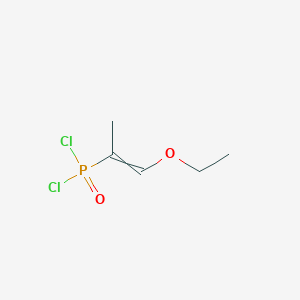
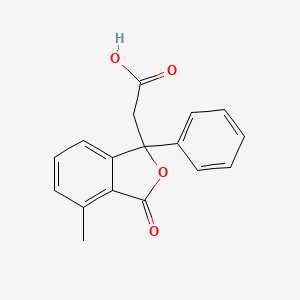

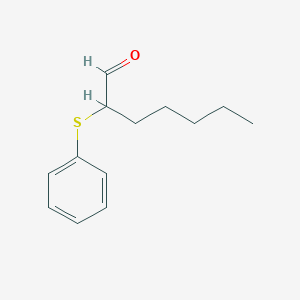

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

